molecular formula C15H9N3O3 B11847783 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile

2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile

Cat. No.: B11847783
M. Wt: 279.25 g/mol
InChI Key: GYHPNCXVNLRNPR-UHFFFAOYSA-N
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Description

2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile is a complex organic compound featuring a quinoline core fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile typically involves multi-step organic reactions. One common method involves the condensation of 7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the quinoline and malononitrile moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and high yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
  • 4-Hydroxy-2-quinolones
  • 2-Hydroxyquinoline

Uniqueness

Compared to similar compounds, 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile stands out due to its fused dioxin-quinoline structure, which imparts unique electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

2-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methylidene]propanedinitrile

InChI

InChI=1S/C15H9N3O3/c16-7-9(8-17)3-11-4-10-5-13-14(21-2-1-20-13)6-12(10)18-15(11)19/h3-6H,1-2H2,(H,18,19)

InChI Key

GYHPNCXVNLRNPR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=C(C#N)C#N

Origin of Product

United States

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